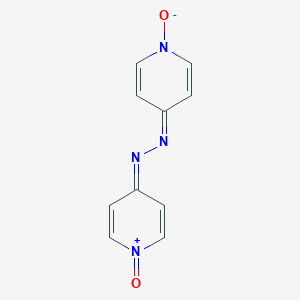
2,1,3-Benzothiadiazole-4,7-diamine
Overview
Description
“2,1,3-Benzothiadiazole-4,7-diamine” is a chemical compound with the molecular formula C6H6N4S . It is a bicyclic molecule composed of a benzene ring that is fused to a 1,2,5-thiadiazole . This compound is used as a building block or monomer for the synthesis of light-emitting diodes and conducting polymers for organic electronics .
Synthesis Analysis
The synthesis of this compound involves several steps. It is readily prepared in at least 85% yield from o-phenylenediamine by reaction with two equivalents of thionyl chloride in pyridine . The highest yields of π-spacer–acceptor–π-spacer type compounds were obtained by means of the Stille reaction .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a number of properties. It has an average mass of 166.204 Da and a monoisotopic mass of 166.031311 Da . The structure is characterized by different relative orientations of the thiophene rings .
Chemical Reactions Analysis
This compound undergoes a number of chemical reactions. Under reducing conditions, 2,1,3-benzothiadiazoles can be converted back to the 1,2-diaminobenzene compounds from which they were prepared . Bromination of 2,1,3-Benzothiadiazole is commonly performed to synthesize 4,7-dibromo-2,1,3-benzothiadiazole .
Physical and Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm3, a boiling point of 387.4±22.0 °C at 760 mmHg, and a flash point of 188.1±22.3 °C . It has 4 hydrogen bond acceptors and 4 hydrogen bond donors .
Future Directions
The future directions of 2,1,3-Benzothiadiazole-4,7-diamine research could involve the design and synthesis of larger molecules and conductive polymers via Suzuki-Miyaura cross-coupling reactions . Different π-extended molecular systems based on 2,1,3-benzothiadiazole have been built to study fundamental structure–property relationships .
Mechanism of Action
Target of Action
The primary target of 2,1,3-Benzothiadiazole-4,7-diamine is the organic light-emitting diodes (OLEDs) , organic solar cells, and organic field-effect transistors . It is used as an acceptor unit in the development of photoluminescent compounds .
Mode of Action
This compound interacts with its targets through an intramolecular charge transfer mechanism during light absorption . The electron density transfers from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group .
Biochemical Pathways
The compound affects the photoluminescence pathway . It is used in the design and synthesis of larger molecules and conductive polymers via Suzuki-Miyaura cross-coupling reactions . It is also used in the molecular construction of OLEDs, organic solar cells, and organic field-effect transistors .
Pharmacokinetics
It is known that the compound tends to self-assemble into highly ordered crystalline solids .
Result of Action
The introduction of this compound presents an efficient input for the design of red thermally activated delayed fluorescence (TADF) emitters . It also provides benefits for the resulting high-efficiency OLEDs, which show a maximum external quantum efficiency of 8.8% at a luminance of 1.06 cd m −2 with the emission peak at 636 nm .
Action Environment
The action of this compound can be influenced by environmental factors such as mechanical and thermal stimuli . The compound exhibits varying degrees of responsiveness to these stimuli .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various biomolecules due to its strong electron-withdrawing ability . This property allows it to improve the electronic properties of the resulting organic materials .
Cellular Effects
It is known that this compound can influence cell function by affecting the electronic properties of organic materials . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that this compound can exert its effects at the molecular level due to its strong electron-withdrawing ability . This could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that this compound can improve the electronic properties of organic materials . This could potentially influence the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
It is known that this compound can improve the electronic properties of organic materials . This could potentially influence the threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
It is known that this compound can improve the electronic properties of organic materials . This could potentially involve interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels.
Transport and Distribution
It is known that this compound can improve the electronic properties of organic materials . This could potentially involve interactions with transporters or binding proteins, and effects on its localization or accumulation.
Subcellular Localization
It is known that this compound can improve the electronic properties of organic materials . This could potentially involve targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Properties
IUPAC Name |
2,1,3-benzothiadiazole-4,7-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLZIRYFWNLCQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NSN=C2C(=C1)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60454949 | |
| Record name | 2,1,3-Benzothiadiazole-4,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19951-39-4 | |
| Record name | 2,1,3-Benzothiadiazole-4,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Silane, [[(1R,3R)-5-(2-chloroethylidene)-1,3-cyclohexanediyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethyl-](/img/structure/B3338888.png)









![N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]acetamide](/img/structure/B3338961.png)


